Structural and Electronic Differentiation vs. 5‑Cyanouracil
The target compound incorporates a hydrazino‑type 1‑amino group, absent in the commercially more common 5‑cyanouracil, increasing the hydrogen‑bond donor count from 2 to 3 and the acceptor count from 3 to 4, relative to 5‑cyanouracil [1]. This difference expands the potential for target‑directed hydrogen‑bond networks in enzyme binding sites and enables unique N1‑directed functionalization, such as Schiff‑base formation or N‑alkylation, that is inaccessible to the des‑amino analog .
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 4 (calculated from structure C5H4N4O2) |
| Comparator Or Baseline | 5‑Cyanouracil (HBD = 2, HBA = 3; C5H3N3O2) |
| Quantified Difference | Δ HBD = +1, Δ HBA = +1 |
| Conditions | Data derived from molecular formula and standard InChI-based counting (smolecule.com) |
Why This Matters
For procurement selection, the additional HBD/HBA profile is critical for medicinal chemistry campaigns requiring specific pharmacophore interactions, as 5‑cyanouracil cannot participate in analogous hydrogen bonds.
- [1] 5‑Cyanouracil PubChem entry (CID 78145). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/78145 View Source
